molecular formula C18H20ClNO3S B6561893 2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1091173-24-8

2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6561893
CAS No.: 1091173-24-8
M. Wt: 365.9 g/mol
InChI Key: RVKSHQHDKNAMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide” is a chemical compound with the CAS Number: 1210754-44-1 . It has a molecular weight of 267.76 and its IUPAC name is 2-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18ClNO2/c15-10-13(17)16-11-14(6-8-18-9-7-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 93-95 .

Mechanism of Action

Mode of Action

Based on its structural similarity to other sulfonamides, it may inhibit enzymes by mimicking their natural substrates

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to predict the biochemical pathways it might affect. Sulfonamides often interfere with bacterial folate synthesis , but it’s unclear if this compound has similar effects.

Pharmacokinetics

Its absorption, distribution, metabolism, and excretion (ADME) in the body remain largely unknown .

Result of Action

Given its structural similarity to other sulfonamides, it may inhibit bacterial growth by interfering with folate synthesis . .

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The sulfonamide group in this compound is known to form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. For example, sulfonamide derivatives are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition can lead to a decrease in bacterial growth and replication.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, this compound can inhibit cell division by targeting dihydropteroate synthetase, leading to a bacteriostatic effect . In mammalian cells, the compound may influence cell signaling pathways by interacting with key signaling proteins, such as kinases and phosphatases. This interaction can result in altered phosphorylation states of signaling molecules, impacting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves multiple binding interactions with biomolecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition. For instance, the compound can inhibit dihydropteroate synthetase by mimicking the natural substrate, para-aminobenzoic acid, and competing for the active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the compound can maintain its inhibitory effects on enzymes and cellular processes for extended periods, although the potency may decrease with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and influence cellular processes without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with non-target biomolecules and accumulation in tissues.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites may retain some of the parent compound’s biological activity or exhibit different pharmacological properties.

The compound’s interaction with dihydropteroate synthetase can disrupt folate synthesis in bacteria, affecting metabolic flux and metabolite levels . In mammalian cells, the compound’s effects on antioxidant enzymes can influence redox balance and metabolic pathways related to oxidative stress.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins. The compound’s hydrophobicity allows it to diffuse across cell membranes and accumulate in lipid-rich regions . Additionally, the compound may interact with transport proteins, such as organic anion transporters and multidrug resistance proteins, facilitating its cellular uptake and distribution.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can interact with enzymes and proteins involved in cellular processes.

For example, the compound’s interaction with dihydropteroate synthetase occurs in the cytoplasm, where folate synthesis takes place . In the nucleus, the compound may influence gene expression by interacting with transcription factors and chromatin-modifying enzymes. In mitochondria, the compound’s effects on antioxidant enzymes can impact mitochondrial function and cellular energy metabolism.

Properties

IUPAC Name

2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-16-8-4-5-9-17(16)24(21,22)20-14-18(10-12-23-13-11-18)15-6-2-1-3-7-15/h1-9,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKSHQHDKNAMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.